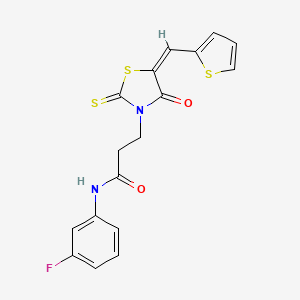

WAY-300569

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H13FN2O2S3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |

InChI |

InChI=1S/C17H13FN2O2S3/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)23)10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+ |

InChI Key |

KNADWSZCKSJSLN-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imatinib in K562 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a translocation that results in the BCR-ABL1 fusion gene.[1] This gene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary cause of CML.[1][2][3] The K562 cell line, established from a CML patient in blast crisis, is positive for the BCR-ABL fusion protein and serves as a fundamental in vitro model for studying CML pathogenesis and evaluating therapeutic agents.[4] Imatinib mesylate was the first-in-class tyrosine kinase inhibitor (TKI) developed to specifically target the BCR-ABL protein, revolutionizing CML treatment.[2][3] This guide details the molecular mechanism of Imatinib in K562 cells, its impact on downstream signaling pathways, and the resultant cellular consequences.

Core Mechanism of Action: Competitive Inhibition of BCR-ABL

The primary mechanism of action of Imatinib is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[3][5] The BCR-ABL oncoprotein possesses a dysregulated kinase domain that continuously phosphorylates tyrosine residues on various intracellular substrates, activating multiple signaling pathways that promote cell growth and survival.[6] Imatinib functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the ABL protein.[2] By occupying this site, Imatinib locks the kinase in a closed or inactive conformation, preventing the binding of ATP and subsequent phosphorylation of its target proteins.[5] This targeted inhibition effectively shuts down the aberrant signaling cascade initiated by BCR-ABL, leading to the suppression of the leukemic phenotype.[2]

Impact on Downstream Signaling Pathways

The inhibition of BCR-ABL's kinase activity by Imatinib leads to the deactivation of several critical downstream signaling pathways that are essential for the proliferation, survival, and transformation of K562 cells.

-

RAS/MAPK Pathway: BCR-ABL activation leads to the phosphorylation of adaptor proteins that activate the RAS/RAF/MEK/ERK cascade, promoting cell proliferation. Imatinib treatment significantly inhibits the activation of ERK in K562 cells.[7]

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and anti-apoptotic signaling, is constitutively active in K562 cells. Imatinib treatment leads to a reduction in the phosphorylation of AKT, a key kinase in this pathway.[8]

-

JAK/STAT Pathway: The STAT5 transcription factor is a direct substrate of BCR-ABL and is critical for CML cell survival. Imatinib effectively inhibits the phosphorylation of STAT5, blocking its transcriptional activity.[9]

Cellular Consequences in K562 Cells

The blockade of these oncogenic signals by Imatinib culminates in potent anti-leukemic effects, primarily through the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: Imatinib treatment leads to time- and dose-dependent programmed cell death in K562 cells.[10] This is a primary mechanism of cell killing and is characterized by the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine, which can be detected by Annexin V staining.[7] Studies show that Imatinib can induce apoptosis in nearly 70% of sensitive K562 cells at a concentration of 5.0 µM after 24 hours.[10] The pro-apoptotic protein Bim plays a crucial role in this process.[11]

-

Cell Cycle Arrest: In addition to apoptosis, Imatinib causes K562 cells to arrest in the G0/G1 phase of the cell cycle.[12] This cytostatic effect prevents the cells from replicating. The mechanism involves the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which halt cell cycle progression.[7][12]

-

Induction of Senescence and Differentiation: At certain concentrations, Imatinib can also induce a state of cellular senescence in a sub-population of K562 cells, characterized by cell cycle arrest and positive staining for senescence-associated beta-galactosidase.[13][14] Furthermore, some studies have reported that Imatinib can promote the differentiation of K562 cells along the erythroid lineage.[15][16]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the effect of Imatinib on K562 cells.

Table 1: IC50 Values of Imatinib in K562 Cells

| IC50 Value | Exposure Time | Assay Method | Reference |

|---|---|---|---|

| 267 nM | 72 hours | XTT | [17] |

| 213 nM | 72 hours | Cell Viability Assay | [18] |

| 232 nM | 72 hours | Cell Viability Assay | [18] |

| 492 nM | Not Specified | Not Specified | [19] |

| 80 nM | Not Specified | WSS-1 |[20] |

Note: IC50 values can vary significantly between studies due to differences in assay conditions, cell passage number, and media composition.

Table 2: Apoptosis Induction in K562 Cells by Imatinib

| Imatinib Conc. | Exposure Time | Apoptosis Index (%) | Reference |

|---|---|---|---|

| 0.5 µM | 24 hours | ~20% | [10] |

| 1.0 µM | 24 hours | ~20% | [10] |

| 5.0 µM | 24 hours | ~70% | [10] |

| 1.0 µM | 72 hours | ~70% |[10] |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[21]

-

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Plating: Seed K562 cells in a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in 100 µL of complete culture medium per well.[22] Include wells with medium only for background control.

-

Compound Addition: Prepare serial dilutions of Imatinib. Add the desired final concentrations of Imatinib to the appropriate wells. Include vehicle control wells (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[21]

-

Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[23][24]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[24] Propidium Iodide (PI), a fluorescent DNA intercalating agent, is used as a viability dye. PI cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23] This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay)

-

-

Procedure:

-

Cell Treatment: Culture K562 cells with the desired concentrations of Imatinib for the specified duration.

-

Cell Harvesting: Collect cells (including any floating cells from the supernatant) by centrifugation (e.g., 300-600 x g for 5 minutes).[25][26]

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2-5 µL of PI solution (e.g., 1 mg/mL).[23]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.

-

Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify specific proteins (e.g., BCR-ABL, p-STAT5, p27, cleaved PARP) in cell lysates.[4][27]

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

-

Procedure:

-

Cell Lysis: After treatment, harvest K562 cells and wash with cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BCR-ABL, anti-p27) overnight at 4°C.

-

Washing: Wash the membrane several times with washing buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.[28][29]

-

References

- 1. Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms | Cellular and Molecular Biology [cellmolbiol.org]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of imatinib on the signal transduction cascade regulating telomerase activity in K562 (BCR-ABL-positive) cells sensitive and resistant to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis and autophagy have opposite roles on imatinib-induced K562 leukemia cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imatinib induces mitochondria-dependent apoptosis of the Bcr-Abl-positive K562 cell line and its differentiation toward the erythroid lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells [mdpi.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AT [thermofisher.com]

- 26. interchim.fr [interchim.fr]

- 27. escholarship.org [escholarship.org]

- 28. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Vorapaxar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorapaxar is a first-in-class, orally active, reversible antagonist of the protease-activated receptor-1 (PAR-1), approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of Vorapaxar, including its mechanism of action, detailed experimental protocols for characterization, and a summary of key analytical data. While a precise, publicly available, step-by-step synthesis protocol is not detailed in the literature, this guide outlines the synthetic strategy based on available information regarding its analogues and intermediates.

Introduction

Vorapaxar, a synthetic analogue of the natural product himbacine, represents a significant advancement in antiplatelet therapy.[2] By selectively inhibiting PAR-1, the primary receptor for thrombin on human platelets, Vorapaxar effectively blocks thrombin-induced platelet aggregation without interfering with other platelet activation pathways, such as those mediated by ADP or collagen.[3] This targeted mechanism of action offers a distinct advantage in preventing atherothrombotic events.

Mechanism of Action and Signaling Pathway

Thrombin, a potent platelet activator, cleaves the N-terminal domain of the G-protein coupled receptor PAR-1. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating a downstream signaling cascade. This cascade involves the activation of G-proteins, leading to the production of inositol trisphosphate (InsP3) and subsequent release of intracellular calcium. The rise in intracellular calcium is a critical step in platelet activation and aggregation.

Vorapaxar acts as a competitive antagonist at the PAR-1 receptor, binding to a pocket near the extracellular surface and preventing the conformational changes required for receptor activation by the tethered ligand.[4] This blockade effectively inhibits the thrombin-mediated signaling pathway.

Caption: Figure 1: Vorapaxar's inhibitory effect on the PAR-1 signaling pathway.

Synthesis of Vorapaxar

References

- 1. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. ethyl N-[(1S,3aS,4aR,6R,8aR,9S,9aR)-9-[2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | C29H33FN2O4 | CID 91022572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. sandoopharma.com [sandoopharma.com]

Technical Guide: In Vitro Activity of Ipatasertib on the PI3K/Akt Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, metabolism, and growth.[1][3] Dysregulation of this pathway, often through genetic alterations like PIK3CA mutations or loss of the tumor suppressor PTEN, is a frequent event in many human cancers.[3][4] This makes Akt a highly attractive therapeutic target. This guide provides a comprehensive technical overview of the in vitro activity of Ipatasertib, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor.[1][3] It binds with high affinity to the ATP-binding pocket within the kinase domain of Akt1, Akt2, and Akt3.[1][3] This direct competition prevents the binding of ATP, thereby inhibiting the catalytic function of Akt—the transfer of a phosphate group to its myriad downstream substrates.[1][5] By blocking this phosphotransferase activity, Ipatasertib effectively halts the propagation of downstream signals that promote cell survival and proliferation.[1][3] The inhibition is potent against phosphorylated (active) Akt, making it particularly effective in tumors with an activated PI3K/Akt pathway.[4][6]

Figure 1. PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.

Quantitative In Vitro Activity

Ipatasertib demonstrates potent and selective inhibition of all three Akt isoforms in biochemical assays and robust anti-proliferative activity in various cancer cell lines, particularly those with alterations in the PI3K/Akt pathway.[4][7]

Biochemical Kinase Inhibition

Ipatasertib's potency against each Akt isoform has been quantified using cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its pan-Akt inhibitory profile.

| Target | IC50 (nM) | Assay Type |

| Akt1 | 5 | Cell-free kinase assay[7][8] |

| Akt2 | 18 | Cell-free kinase assay[7][8] |

| Akt3 | 8 | Cell-free kinase assay[7][8] |

| Table 1: Biochemical potency of Ipatasertib against Akt isoforms. |

The compound exhibits high selectivity, with a greater than 600-fold selectivity over PKA (Protein Kinase A).[4]

Cellular Activity

The anti-proliferative effects of Ipatasertib have been evaluated across a broad panel of cancer cell lines. Its activity is significantly more pronounced in cell lines harboring PIK3CA mutations or PTEN loss.[4]

| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (µM) |

| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05[6][9] |

| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62[6][9] |

| Panel Average | Various | PTEN loss / PIK3CA mutation | 4.8 (mean) |

| Panel Average | Various | No known alterations | 8.4 (mean) |

| Table 2: Anti-proliferative activity of Ipatasertib in various cancer cell lines. |

Furthermore, Ipatasertib effectively inhibits the phosphorylation of downstream Akt substrates, such as PRAS40, with IC50 values in the low nanomolar range in cellular assays.[7]

Key Experimental Protocols

The characterization of Ipatasertib's in vitro activity relies on a set of standardized biochemical and cell-based assays.

Figure 2. General experimental workflow for in vitro characterization.

In Vitro Kinase Assay (ADP-Glo™ Principle)

This assay quantifies the direct inhibitory effect of Ipatasertib on Akt enzymatic activity.

-

Reaction Setup: In a 384-well plate, add kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[10][11]

-

Inhibitor Addition: Add serial dilutions of Ipatasertib (or DMSO as a vehicle control).

-

Initiate Reaction: Add a mixture of recombinant active Akt enzyme and its peptide substrate, followed by ATP to start the reaction.[10]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[10][11]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.[10][11]

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to Akt activity.

-

Analysis: Plot the percentage of inhibition against the log of Ipatasertib concentration to calculate the IC50 value using non-linear regression.[12]

Cell Viability Assay (MTT/CCK-8 Method)

This colorimetric assay measures the cytotoxic or cytostatic effects of Ipatasertib.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[5][12]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Ipatasertib (e.g., 0.01 µM to 25 µM) or a vehicle control (DMSO).[12]

-

Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C with 5% CO₂.[6][9]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for 1-4 hours.[5][6] Mitochondrial dehydrogenases in viable cells convert the reagent to a colored formazan product.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5]

-

Analysis: Normalize the absorbance readings to the vehicle control to determine the percent viability. Plot percent viability versus log-concentration of Ipatasertib to determine the IC50 value.[12]

Western Blot for Pathway Modulation

This technique is used to confirm that Ipatasertib inhibits Akt signaling in a cellular context by measuring the phosphorylation status of Akt and its downstream targets.

-

Cell Treatment and Lysis: Treat cells with various concentrations of Ipatasertib for a defined period (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[10][13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer, then separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13] Milk is often avoided as it contains phosphoproteins that can increase background.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-PRAS40) diluted in blocking buffer.[13]

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[10][13]

-

Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) or a loading control like β-actin.[13] Quantify band intensities to determine the reduction in phosphorylation relative to total protein levels.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. e-century.us [e-century.us]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Apixaban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Apixaban, a potent and selective direct Factor Xa (FXa) inhibitor. The document details the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these compounds, offering valuable insights for researchers and professionals engaged in the discovery and development of novel anticoagulants.

Introduction to Apixaban and its Mechanism of Action

Apixaban is an orally bioavailable anticoagulant that effectively prevents and treats thromboembolic disorders.[1] Its therapeutic effect stems from the direct, selective, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to the active site of FXa, Apixaban blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood coagulation and preventing fibrin clot formation.

The development of direct oral anticoagulants (DOACs) like Apixaban marked a significant advancement over traditional therapies such as warfarin, offering a more predictable pharmacokinetic profile and a reduced need for frequent monitoring.[2] The exploration of Apixaban's structural analogs and derivatives aims to further refine its pharmacological properties, potentially leading to compounds with improved efficacy, safety, or pharmacokinetic profiles.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

Figure 1: The Coagulation Cascade and the Site of Action of Apixaban.

Structural Analogs and Derivatives of Apixaban: SAR

The structure of Apixaban can be divided into three main components: the p-methoxyphenyl group (P1), the central pyrazolopyridinone scaffold, and the 2-oxopiperidin-1-yl)phenyl moiety (P4). Structure-activity relationship (SAR) studies have primarily focused on modifying the P1 and P4 groups to enhance potency, selectivity, and pharmacokinetic properties.

A review of recently developed Factor Xa inhibitors highlights that while retaining the pyrazolopyridone backbone of Apixaban, modifications to the P2 and P4 pockets have been explored. For instance, introducing nitrogen-containing aromatic rings like triazoles in the P2 position can create favorable hydrogen bonds.[3] Some derivatives with a flexible morpho-methyl group in the P2 position have shown higher in vitro inhibitory activity and oral anticoagulant activity than Apixaban itself.[3]

Quantitative Data on Apixaban Analogs

The following tables summarize the in vitro and in vivo data for Apixaban and some of its representative analogs.

| Compound | Modification | FXa IC50 (nM) | Prothrombin Time (PT) Doubling Conc. (µM) | aPTT Doubling Conc. (µM) | Reference |

| Apixaban | - | 0.08 (human) | 3.6 (human) | 7.4 (human) | [4] |

| Analog 15c | P2: 1,3,4-triazole derivative | 140 (human) | - | - | [5] |

| Analog 22b | P2: triazolylmethyl derivative | - | - | - | [5] |

| Analog 1g | Anthranilamide scaffold | 23.0 (human) | - | - | [6] |

| Compound 7b | Oxazolidinone scaffold with pyrrole P4 | 2.01 (human) | 0.15 (human) | 0.30 (human) | [7] |

| Compound 8 | Anthranilamide scaffold with bromine in P1 | 13.4 (human) | 4.2 (human) | - | [3] |

| Compound 9 | Pyrazolopyridone with dihydroimidazole P4 | - | - | - | [3] |

| Compound 10 | Pyrazolopyridone with morpho-methyl P2 | > Apixaban | 2x Apixaban | - | [3] |

| Compound 14a | 1,2,4-triazole P2, dihydroimidazole P4 | 150 (human) | - | - | [8] |

Note: "-" indicates data not available in the cited sources.

| Compound | Animal Model | Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Apixaban | Rat | ~50 | - | 1-2 | 2-11 | [1][9] |

| Apixaban | Dog | ~50 | - | 1-2 | 2-11 | [1][9] |

| Apixaban | Chimpanzee | >50 | - | 1-2 | 2-11 | [9] |

| Compound 10 | - | > Apixaban | - | - | - | [3] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

General Workflow for Anticoagulant Drug Discovery

The discovery and development of novel Factor Xa inhibitors follows a structured workflow, from initial concept to preclinical evaluation.

Figure 2: General Workflow for Factor Xa Inhibitor Discovery.

Synthesis of Apixaban Analogs

The synthesis of Apixaban and its analogs often involves multi-step procedures. A representative synthetic workflow is depicted below.

Figure 3: Representative Synthetic Workflow for Apixaban Analogs.

Detailed Synthetic Protocol for a Representative Apixaban Analog (Compound 15c from[5])

This protocol is a representative example based on similar syntheses and may require optimization.

Step 1: Synthesis of Intermediate Hydrazide A solution of the corresponding ester intermediate (1.0 eq) in ethanol is treated with hydrazine hydrate (10.0 eq). The reaction mixture is refluxed for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the resulting solid is washed with cold water and dried to afford the hydrazide intermediate.

Step 2: Synthesis of the 1,3,4-oxadiazole Intermediate The hydrazide intermediate (1.0 eq) is dissolved in triethyl orthoformate and refluxed for 8-10 hours. The excess triethyl orthoformate is removed under vacuum, and the crude product is purified by column chromatography to yield the oxadiazole intermediate.

Step 3: Synthesis of the Triazole Intermediate The oxadiazole intermediate (1.0 eq) is dissolved in ethanol, and a solution of the appropriate amine (1.2 eq) in ethanol is added. The mixture is refluxed for 12-16 hours. The solvent is evaporated, and the residue is purified by column chromatography to give the triazole intermediate.

Step 4: Final Amidation to yield Compound 15c The triazole intermediate (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are added, followed by the addition of the appropriate amine (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

In Vitro Factor Xa Inhibition Assay

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa using a chromogenic substrate. The cleavage of the chromogenic substrate by FXa results in the release of a colored product, which can be quantified spectrophotometrically.

Procedure:

-

Prepare a solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

-

Prepare serial dilutions of the test compounds (Apixaban analogs) in the same buffer.

-

In a 96-well plate, add the Factor Xa solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2222).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium.

Procedure:

-

Collect blood samples in tubes containing sodium citrate anticoagulant.

-

Prepare platelet-poor plasma (PPP) by centrifugation.

-

Pre-warm the PPP and the PT reagent (thromboplastin and calcium chloride) to 37°C.

-

In a coagulometer cuvette, add a specific volume of PPP.

-

Add the pre-warmed PT reagent to the PPP and simultaneously start the timer.

-

The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

-

To determine the anticoagulant effect of a compound, different concentrations of the compound are incubated with the PPP before adding the PT reagent.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica), phospholipids (partial thromboplastin), and calcium.

Procedure:

-

Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

Pre-warm the PPP, aPTT reagent (contact activator and phospholipids), and calcium chloride solution to 37°C.

-

In a coagulometer cuvette, mix a specific volume of PPP with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding the pre-warmed calcium chloride solution and start the timer.

-

The coagulometer records the time to clot formation.

-

The effect of test compounds is determined by incubating them with the PPP prior to the addition of the aPTT reagent.

Conclusion

The exploration of Apixaban's structural analogs and derivatives continues to be a fertile area of research in the quest for improved anticoagulant therapies. By systematically modifying the core structure and evaluating the resulting compounds through a battery of in vitro and in vivo assays, researchers can gain a deeper understanding of the structure-activity relationships governing Factor Xa inhibition. This knowledge is crucial for the rational design of next-generation anticoagulants with enhanced therapeutic profiles. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working in this important field.

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery methods of coagulation-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary ADME/Tox profile of [Compound Name]

Please provide the name of the compound you wish me to investigate. Once you provide the compound name, I will proceed to generate a comprehensive, in-depth technical guide on its preliminary ADME/Tox profile, tailored for researchers, scientists, and drug development professionals.

This guide will include:

-

Structured Data Presentation: All quantitative data will be summarized in clearly organized tables for straightforward comparison.

-

Detailed Experimental Protocols: Methodologies for all key cited experiments will be thoroughly described.

-

Mandatory Visualizations:

-

Signaling pathways, experimental workflows, and logical relationships will be illustrated with diagrams using Graphviz (DOT language).

-

Each diagram will be accompanied by a brief, descriptive caption.

-

I will adhere to all your specified formatting and visualization requirements, including diagram dimensions, color contrast rules, and the designated color palette. I am ready to begin the research and compilation process as soon as you provide the compound name.

Nirmatrelvir: A Technical Guide to its Patent and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir, the active component of the oral antiviral medication Paxlovid™, has emerged as a critical therapeutic agent in the management of COVID-19.[1] Developed by Pfizer, this small molecule is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][3] This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding Nirmatrelvir, alongside a detailed examination of its mechanism of action, key experimental data, and associated protocols.

Patent Landscape

The intellectual property rights for Nirmatrelvir are predominantly held by Pfizer Inc.[4] The core patents cover the novel chemical structure of Nirmatrelvir, its synthesis, and its use in pharmaceutical compositions for treating coronavirus infections.[1][5]

The primary patent family protecting Nirmatrelvir is associated with the international patent application WO 2021/250648 A1.[5] This application and its national phase equivalents form the foundation of Nirmatrelvir's patent protection. The patent claims encompass the specific molecular structure of Nirmatrelvir, a peptidomimetic compound featuring a nitrile warhead that covalently binds to the active site of the viral protease.[2]

Secondary patents and applications may cover various aspects such as specific crystalline forms, manufacturing processes, and combination therapies, including its co-formulation with Ritonavir.[6] The strategic patenting approach aims to provide broad and robust protection for the innovation. While the core composition-of-matter patents for Ritonavir, an HIV protease inhibitor used as a pharmacokinetic booster in Paxlovid™, have largely expired, its use in this specific combination is a key aspect of the intellectual property strategy for Paxlovid™.[7]

Patent litigation has arisen, with companies like Enanta Pharmaceuticals filing lawsuits against Pfizer, alleging that Paxlovid infringes on their patents related to coronavirus protease inhibitors.[8] Such legal challenges are a feature of the competitive landscape for high-value therapeutics.

In an effort to broaden access to this critical medication, Pfizer has entered into a voluntary licensing agreement with the Medicines Patent Pool (MPP), a United Nations-backed public health organization.[9][10] This agreement allows for the sublicensing of Nirmatrelvir to qualified generic manufacturers for supply in 95 low- and middle-income countries.[10]

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3][11] Mpro plays a vital role in the viral life cycle by cleaving viral polyproteins into functional proteins necessary for viral replication.[12]

The mechanism of action involves the nitrile group of Nirmatrelvir acting as a "warhead" that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[2][12] This binding blocks the enzyme's activity, thereby preventing the processing of the viral polyproteins and halting viral replication.[3]

Ritonavir is co-administered with Nirmatrelvir to act as a pharmacokinetic enhancer.[3] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Nirmatrelvir.[2][11] By inhibiting CYP3A4, Ritonavir slows down the breakdown of Nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug, thus enhancing its antiviral efficacy.[2][11]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 4. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]

- 5. mdpi.com [mdpi.com]

- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 7. contagionlive.com [contagionlive.com]

- 8. cantreatcovid.org [cantreatcovid.org]

- 9. researchgate.net [researchgate.net]

- 10. WMJ [wmjonline.org]

- 11. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ibrutinib Protocol for In Vivo Studies in Alzheimer's Disease Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is an FDA-approved drug for treating B-cell malignancies.[1] Emerging preclinical evidence suggests its therapeutic potential in neurodegenerative conditions like Alzheimer's disease (AD).[1][2] In AD mouse models, Ibrutinib has been shown to cross the blood-brain barrier and modulate key pathological features, including amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and cognitive deficits.[1][3] This document provides a detailed protocol for in vivo studies using Ibrutinib in established mouse models of Alzheimer's disease, such as the 5xFAD and PS19 models.

Mechanism of Action in Alzheimer's Disease:

Ibrutinib's primary target is BTK, a non-receptor tyrosine kinase crucial for B-cell receptor signaling and innate immune responses.[4] BTK is expressed in microglia, the resident immune cells of the central nervous system, and its levels are elevated in the brains of AD patients and mouse models.[1][5] By inhibiting BTK, Ibrutinib can suppress microglial activation and subsequent neuroinflammatory cascades.[1][4][5]

Furthermore, studies suggest that Ibrutinib may exert its effects through off-target activities, including the modulation of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are involved in synaptic function and AD pathology.[1][3] Ibrutinib has been shown to reduce Aβ plaque deposition, decrease tau hyperphosphorylation, and improve long-term memory in AD mouse models.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of Ibrutinib in Alzheimer's disease mouse models.

Table 1: Ibrutinib Treatment Regimens in AD Mouse Models

| Mouse Model | Age of Mice | Ibrutinib Dose | Administration Route | Treatment Duration | Key Findings |

| 5xFAD | 3 months | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Reduced Aβ plaques, neuroinflammation, and tau phosphorylation; improved long-term memory.[1] |

| 5xFAD | 3 months | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Significantly reduced microgliosis and astrogliosis.[1] |

| 5xFAD | 3 months | 30 mg/kg | Oral gavage (p.o.) | Daily for 30 days | Showed therapeutic efficacy against AD pathology.[6][7] |

| 5xFAD | 6 months | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Reduced Aβ plaque loads.[1] |

| 5xFAD | 12 months | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | No significant effect on Aβ plaque loads.[1] |

| 5xFAD | Not Specified | 1 or 10 mg/kg | Oral gavage (p.o.) | Daily for 5 months | Enhanced cognitive function and alleviated Aβ pathology without hepatotoxicity.[6][7][8][9][10] |

| PS19 | 3 months | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Alleviated tau phosphorylation and tau-evoked neuroinflammation.[1] |

Table 2: Effects of Ibrutinib on AD-Related Pathologies

| Pathological Feature | Mouse Model | Ibrutinib Treatment | Outcome |

| Aβ Plaques | 5xFAD | 10 mg/kg, i.p., 14 days | Significant reduction in plaque load in cortex and hippocampus.[1] |

| 5xFAD | 10 mg/kg, p.o., 5 months | Significantly reduced Aβ plaque deposition.[6] | |

| Tau Phosphorylation | 5xFAD | 10 mg/kg, i.p., 14 days | Downregulated phosphorylation of tau by reducing p-CDK5 levels.[1][2] |

| 5xFAD | 10 mg/kg, p.o., 5 months | Decreased tau hyperphosphorylation and p-GSK3α/β levels.[6][7] | |

| PS19 | 10 mg/kg, i.p., 14 days | Alleviated tau phosphorylation.[1] | |

| Neuroinflammation | 5xFAD | 10 mg/kg, i.p., 14 days | Reduced microgliosis (Iba-1) and astrogliosis (GFAP).[1] |

| 5xFAD | 10 mg/kg, p.o., 5 months | Reduced Iba-1, GFAP, and NLRP3 levels.[6][7] | |

| PS19 | 10 mg/kg, i.p., 14 days | Altered tau-induced glial activation and reduced IL-6 and IL-1β levels.[11] | |

| Cognitive Function | 5xFAD | 10 mg/kg, i.p., 14 days | Improved long-term memory.[1][2] |

| 5xFAD | 10 mg/kg, p.o., 5 months | Enhanced spatial and recognition memory.[6] |

Experimental Protocols

1. Ibrutinib Formulation and Administration

-

Formulation: Ibrutinib (Selleck Chemicals, S2680) is reconstituted in a vehicle solution of 5% DMSO, 30% PEG300, and 5% Tween-80.[1]

-

Intraperitoneal (i.p.) Injection:

-

Prepare the Ibrutinib solution at the desired concentration (e.g., 10 mg/kg or 30 mg/kg).

-

Administer the solution daily via intraperitoneal injection for the specified duration (e.g., 14 days).[1]

-

-

Oral Administration (p.o.):

2. Behavioral Assays

-

Y-Maze Test (for Spatial Working Memory):

-

The Y-maze apparatus consists of three arms at a 120° angle from each other.

-

Place a mouse at the end of one arm and allow it to explore freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

-

Novel Object Recognition (NOR) Test (for Recognition Memory):

-

Habituation: Allow the mouse to explore an empty open-field arena for a set period on the first day.

-

Training: On the second day, place two identical objects in the arena and allow the mouse to explore for a set period.

-

Testing: On the third day, replace one of the familiar objects with a novel object and allow the mouse to explore.

-

Record the time spent exploring each object.

-

Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.

-

3. Immunohistochemistry for Brain Section Analysis

-

Tissue Preparation:

-

Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brains into 30-40 µm thick coronal sections using a cryostat.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary (e.g., using citrate buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate the sections with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.

-

-

Image Acquisition and Analysis:

-

Capture images using a confocal or fluorescence microscope.

-

Quantify the immunoreactivity (e.g., plaque load, number of activated microglia/astrocytes) using image analysis software like ImageJ.

-

4. Western Blotting for Protein Level Analysis

-

Protein Extraction:

-

Dissect the brain regions of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those for p-CDK5, p-GSK3α/β, Iba-1, GFAP, and NLRP3.[1][6]

-

Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Caption: Experimental workflow for in vivo studies of Ibrutinib in AD mouse models.

References

- 1. Ibrutinib modulates Aβ/tau pathology, neuroinflammation, and cognitive function in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing ibrutinib: therapeutic effects and implications for translational approaches in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Chronic oral administration of ibrutinib prevents long-term memory deficits and reduces AD pathology and neuroinflammatory responses in a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic oral administration of ibrutinib prevents long-term memory deficits and reduces AD pathology and neuroinflammatory responses in a mouse model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ibrutinib | Chronic oral administration of ibrutinib prevents long-term memory deficits and reduces AD pathology and neuroinflammatory responses in a mouse model of AD | springermedicine.com [springermedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Dissolving and Preparing Dexamethasone for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone is a potent synthetic glucocorticoid widely utilized in cell culture to study a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and gene expression.[1] It primarily acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.[1][2] Dexamethasone is a common supplement in protocols for the osteogenic, adipogenic, and chondrogenic differentiation of mesenchymal stem cells.[3] Proper preparation of Dexamethasone solutions is critical for experimental reproducibility and obtaining reliable results.

Data Presentation

Table 1: Physical and Chemical Properties of Dexamethasone

| Property | Value |

| Molecular Formula | C₂₂H₂₉FO₅[4] |

| Molecular Weight | 392.46 g/mol [1] |

| Appearance | White to off-white crystalline solid[5][6] |

| Storage (Powder) | 2-8°C, protected from direct sunlight[5] |

Table 2: Solubility of Dexamethasone

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL[7] |

| Ethanol | ~25 mg/mL[7] |

| Methanol | ~25 mg/mL[7] |

| Water | Insoluble[5] |

Table 3: Recommended Concentrations for Cell Culture

| Application | Cell Type | Working Concentration |

| General Cell Culture | Various | 1-500 ng/mL[5] |

| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs) | 10-100 nM[8][9] |

| Anti-inflammatory Assays | Macrophages, Endothelial Cells | 1-1000 nM[6] |

| Gene Expression Studies | Various | 10 nM - 1 µM[6][10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dexamethasone Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a common method due to the high solubility of Dexamethasone in DMSO.[1][11]

Materials:

-

Dexamethasone powder (MW: 392.46 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of Dexamethasone powder.[1][11]

-

Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 392.46 g/mol / 1000 = 3.9246 mg

-

-

Dissolution: Aseptically add the 3.92 mg of Dexamethasone powder to a sterile tube. Add 1 mL of sterile DMSO.[1]

-

Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[1]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile membrane filter.[5]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for at least 2-3 months under these conditions.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

-

10 mM Dexamethasone stock solution in DMSO

-

Sterile cell culture medium appropriate for your cells

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM Dexamethasone stock solution at room temperature.

-

Dilution: Dilute the stock solution into the cell culture medium to achieve the desired final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent toxicity to the cells.[3][11]

-

Example for a 100 nM working solution:

-

Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in sterile medium to create a 100 µM intermediate stock.

-

Then, add 1 µL of the 100 µM intermediate stock to each 1 mL of medium to achieve a final concentration of 100 nM.

-

-

-

Application: Add the Dexamethasone-containing medium to your cell cultures as required by your experimental design. Working solutions in aqueous media should be used immediately and not stored for more than one day.[4]

Mandatory Visualization

Dexamethasone Signaling Pathway

Dexamethasone diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the Dexamethasone-GR complex translocates to the nucleus. In the nucleus, it can either activate gene transcription by binding to Glucocorticoid Response Elements (GREs) or repress the activity of other transcription factors like NF-κB and AP-1, leading to its anti-inflammatory effects.[2][12]

Caption: Dexamethasone signaling pathway.

Experimental Workflow for Osteogenic Differentiation

This workflow outlines the key steps for inducing osteogenic differentiation of Mesenchymal Stem Cells (MSCs) using a Dexamethasone-containing medium.

Caption: Workflow for osteogenic differentiation.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. himedialabs.com [himedialabs.com]

- 6. benchchem.com [benchchem.com]

- 7. ≥98% (HPLC), powder, NOS induction inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Dexamethasone Induces Changes in Osteogenic Differentiation of Human Mesenchymal Stromal Cells via SOX9 and PPARG, but Not RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dexamethasone | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unveiling the Optimal Concentration of LY294002 for PI3K/Akt Pathway Inhibition

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to determining and utilizing the optimal concentration of LY294002, a potent inhibitor of phosphoinositide 3-kinase (PI3K), for in vitro assays. We offer detailed protocols for assessing cell viability via MTT assay and for quantifying the inhibition of the PI3K/Akt signaling pathway through Western Blot analysis of phosphorylated Akt (p-Akt).

Introduction

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer. LY294002 is a well-established and widely used inhibitor of PI3K, making it an invaluable tool for studying the roles of this pathway in cellular function and for preclinical drug development. Determining the optimal concentration of LY294002 is paramount for achieving specific pathway inhibition without inducing off-target effects or excessive cytotoxicity. This application note provides a framework for establishing the effective dose range of LY294002 in your specific cellular context.

Data Presentation

The effective concentration of LY294002 can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes typical concentration ranges and their observed effects based on published literature.

| Cell Line | Assay Type | LY294002 Concentration | Incubation Time | Observed Effect |

| SCC-25 (Squamous Cell Carcinoma) | MTT Assay | 5 µM | 48 hours | Decrease in cell viability.[1] |

| Nasopharyngeal Carcinoma (CNE-2Z) | MTT Assay | 10 µM - 75 µM | 24 - 48 hours | Dose-dependent decrease in cell proliferation.[2] |

| Various Cell Lines | PI3K Kinase Assay | IC50: 1.40 µM | In vitro | 50% inhibition of PI3K kinase activity.[3] |

| Hypoxic Preconditioned NSCs | Western Blot (p-Akt) | 10 µM, 50 µM | Not Specified | Decreased p-Akt expression. |

| HL-60 (Acute Promyelocytic Leukemia) | Western Blot (p-Akt) | 20 µM | 72 hours | Decreased levels of p-Akt, p-mTOR, and p-p70S6K.[4] |

Note: It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration.

Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. LY294002 acts as a competitive inhibitor of the ATP-binding site of PI3K, thus blocking the entire downstream signaling cascade.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effect of LY294002 on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

LY294002 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of LY294002 in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 75 µM. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of LY294002. Include a vehicle control (medium with the same concentration of DMSO as the highest LY294002 concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control.

Analysis of Akt Phosphorylation by Western Blot

This protocol allows for the direct assessment of PI3K/Akt pathway inhibition by measuring the levels of phosphorylated Akt (p-Akt).

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

LY294002 (stock solution in DMSO)

-

Complete cell culture medium

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of LY294002 (e.g., 10 µM, 25 µM, 50 µM) for a specified time (e.g., 1, 2, or 4 hours). Include a vehicle control. For acute inhibition studies, a pre-incubation of 1 hour with LY294002 is often sufficient before cell stimulation if applicable.[3]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt. Express the results as the ratio of p-Akt to total Akt.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal concentration of LY294002.

References

Application Note: Quantification of Osimertinib in Human Plasma by LC-MS/MS

Introduction

Osimertinib (Tagrisso®, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens to enhance efficacy and minimize toxicity.[4] This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of osimertinib in human plasma.

Mechanism of Action

Osimertinib selectively targets both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2][5] It works by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby irreversibly inhibiting its kinase activity.[1][2] This action blocks downstream signaling pathways, such as PI3K-Akt and RAS/RAF/MEK/ERK, which are critical for cell proliferation and survival.[1][2][5]

Caption: Osimertinib's mechanism of action on EGFR signaling.

Experimental Protocol

This protocol describes a robust LC-MS/MS method for the determination of osimertinib in human K3EDTA plasma.

Materials and Reagents

-

Osimertinib reference standard

-

Internal Standard (IS): Osimertinib-13C,d3, Propranolol, or Pazopanib[6][7][8]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Blank human plasma (K3EDTA)

Sample Preparation

The protein precipitation method is commonly used for its simplicity and efficiency.[4][7][8]

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. ovid.com [ovid.com]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling of [⁶⁸Ga]Ga-DOTA-TATE for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) labeled peptides have become indispensable tools in Positron Emission Tomography (PET) for the diagnosis, staging, and therapy selection in various cancers, particularly neuroendocrine tumors (NETs).[1][2] The somatostatin analog, DOTA-TATE, when labeled with ⁶⁸Ga, binds with high affinity to somatostatin receptors (SSTRs) that are overexpressed on the surface of well-differentiated NETs.[1][2][3] This application note provides a detailed protocol for the radiolabeling of DOTA-TATE with ⁶⁸Ga, along with comprehensive quality control procedures to ensure the final product is suitable for clinical and preclinical imaging studies.

Signaling Pathway of [⁶⁸Ga]Ga-DOTA-TATE

The diagnostic efficacy of [⁶⁸Ga]Ga-DOTA-TATE is rooted in its ability to target SSTRs. The signaling pathway is initiated by the binding of the radiolabeled peptide to the SSTR on the tumor cell surface. This interaction allows for the accumulation of the positron-emitting ⁶⁸Ga at the tumor site, enabling visualization via PET imaging.

Caption: Binding of [⁶⁸Ga]Ga-DOTA-TATE to SSTR for PET signal generation.

Experimental Protocol: Radiolabeling of DOTA-TATE with ⁶⁸Ga

This protocol describes the manual and automated radiolabeling of DOTA-TATE using a ⁶⁸Ge/⁶⁸Ga generator.

Materials and Equipment

| Reagents and Consumables | Equipment |

| DOTA-TATE peptide | Automated radiolabeling module |

| ⁶⁸Ge/⁶⁸Ga generator | Lead-shielded hot cell |

| Sterile water for injection (WFI) | Dose calibrator |

| Sodium acetate buffer (1M, pH 5.5) | High-Performance Liquid Chromatography (HPLC) system |

| Hydrochloric acid (0.05 N) | Instant Thin-Layer Chromatography (iTLC) scanner |

| Phosphate buffered saline (PBS, 1M, pH 7.5) | pH meter or pH strips |

| C18 Sep-Pak cartridge | Sterile filters (0.22 µm) |

| Ethanol (pharmaceutical grade) | Limulus Amebocyte Lysate (LAL) test kit |

Radiolabeling Workflow

Caption: Workflow for the radiolabeling of DOTA-TATE with Gallium-68.

Step-by-Step Procedure

-

Preparation: Ensure all work is performed in a lead-shielded hot cell by trained personnel.[3] All reagents and consumables must be sterile and pyrogen-free.

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions to obtain the ⁶⁸Ga eluate.[4]

-

Reaction Mixture: In a sterile reaction vial, combine the ⁶⁸Ga eluate with a solution of DOTA-TATE (typically 25 µg ± 5 µg) in 1M sodium acetate buffer (pH 5.5).[4]

-

Incubation: Heat the reaction mixture at 95°C for 10 minutes in a heating block.[4]

-

Neutralization and Formulation: After incubation, add 0.4 mL of 1M phosphate buffer (pH 7.5) and 2 mL of sterile water for injection to the reaction vial to adjust the osmolality and pH.[4]

-

Purification (if necessary): While high radiochemical yields often obviate the need for purification, a C18 Sep-Pak cartridge can be used if impurities are detected.

-

Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.[4]

Quality Control

Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[1]

Quality Control Parameters and Specifications

| Test | Method | Specification | Typical Result |

| Appearance | Visual Inspection | Clear, colorless solution | Pass |

| pH | pH meter or pH strips | 5.0 - 7.5 | 6.5 ± 0.5 |

| Radionuclide Identity | Half-life determination | 68.3 ± 2 minutes | Pass |

| Radiochemical Purity (RCP) | iTLC or HPLC | ≥ 95% | > 99%[4] |

| ⁶⁸Ge Breakthrough | Gamma Spectrometry | < 0.001% | < 0.001% |

| Sterility | USP <71> | Sterile | Pass |

| Bacterial Endotoxins | LAL Test | < 175 EU/V | < 0.5 EU/mL[4] |

| Residual Solvents (if applicable) | Gas Chromatography | Varies by solvent | N/A for this protocol |

Detailed Quality Control Methodologies

-

Radiochemical Purity (RCP):

-

Instant Thin-Layer Chromatography (iTLC): A simple and rapid method to separate the labeled peptide from free ⁶⁸Ga. A small spot of the final product is applied to an iTLC strip, which is then developed in a suitable solvent system. The distribution of radioactivity on the strip is measured using a scanner.[1][3]

-

High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiochemical species present. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing trifluoroacetic acid. The eluent is passed through a radioactivity detector to quantify the different radioactive components.[5]

-

-

⁶⁸Ge Breakthrough:

-

The final product is allowed to decay for at least 24 hours to allow the ⁶⁸Ga to decay significantly. The sample is then analyzed using a gamma spectrometer to detect the characteristic gamma emissions of ⁶⁸Ge.

-

-

Sterility and Bacterial Endotoxins:

-

These tests are performed according to the United States Pharmacopeia (USP) or other relevant pharmacopeial standards to ensure the product is free from microbial contamination and pyrogens.

-

Conclusion